2-Phenylpropan-2-yl 3-oxobutanoate
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Overview
Description
2-Phenylpropan-2-yl 3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a propan-2-yl moiety, which is further connected to a 3-oxobutanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropan-2-yl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with 2-phenylpropan-2-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropan-2-yl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-Phenylpropan-2-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The compound is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2-Phenylpropan-2-yl 3-oxobutanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to produce the corresponding alcohol and acid. The phenyl group can interact with aromatic receptors, while the oxobutanoate moiety can participate in keto-enol tautomerism, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Phenylpropan-2-yl 3-oxobutanoate can be compared with similar compounds such as:
Ethyl 3-oxobutanoate:
Methyl 3-oxobutanoate: Similar to ethyl 3-oxobutanoate but with a methyl ester group.
2-Phenylpropan-2-yl acetate: Similar structure but with an acetate group instead of the 3-oxobutanoate group.
The uniqueness of this compound lies in its combination of the phenyl group and the 3-oxobutanoate moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
91328-34-6 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-phenylpropan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C13H16O3/c1-10(14)9-12(15)16-13(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI Key |
GMWRLZCGZFSPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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